1-(2-Chlorophenyl)biguanide

Description

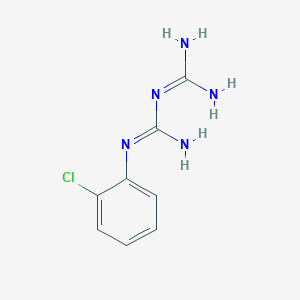

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFJPZMYHPQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274880 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49872-43-7 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorophenyl Biguanide

Established Synthetic Pathways for Biguanide (B1667054) Formation

The formation of the biguanide backbone, characterized by two linked guanidine (B92328) units, can be achieved through several established synthetic strategies. A primary and historically significant method involves the reaction of cyanoguanidine (dicyandiamide) with an appropriate amine. nih.govcdnsciencepub.com This reaction is typically performed under acidic conditions, often with the amine hydrochloride salt, to activate the nitrile group of cyanoguanidine for nucleophilic attack by the amine. scholaris.ca The reaction can be conducted by heating the reactants together, either by direct fusion at high temperatures (180–200 °C) or by refluxing in a suitable solvent such as water, ethanol, or toluene (B28343). nih.govcdnsciencepub.comscholaris.ca

Another major pathway to biguanides utilizes the addition of amines to dicyanamide (B8802431) salts, such as sodium dicyanamide. nih.gov This method can involve a two-step procedure for the synthesis of unsymmetrical biguanides. nih.gov Furthermore, the use of catalysts, such as iron(III) chloride, has been shown to enhance the reactivity of cyanoguanidine, allowing for the synthesis of a variety of substituted biguanides under milder conditions. cdnsciencepub.com Microwave-assisted synthesis has also emerged as a rapid and efficient alternative, often leading to higher yields and cleaner reaction profiles. cdnsciencepub.com

Targeted Synthesis of 1-(2-Chlorophenyl)biguanide and its Analogs

The specific synthesis of this compound typically follows the general principles of biguanide formation, utilizing 2-chloroaniline (B154045) as the key starting material. The reaction involves the condensation of 2-chloroaniline, usually as its hydrochloride salt, with cyanoguanidine.

A common laboratory-scale procedure involves heating equimolar amounts of 2-chloroaniline hydrochloride and cyanoguanidine in a solvent like mesitylene (B46885) or water under reflux for a couple of hours. After cooling, the product precipitates and can be isolated by filtration and washing.

Microwave irradiation offers a more efficient route. A solution of cyanoguanidine and 2-chloroaniline in a solvent like acetonitrile, when treated with trimethylsilyl (B98337) chloride (TMSCl) and subjected to microwave heating, can produce the desired biguanide in significantly shorter reaction times and with high yields. The TMSCl acts as an activator for the nitrile group of cyanoguanidine.

The synthesis of analogs, such as proguanil (B194036) (1-(4-chlorophenyl)-5-isopropylbiguanide), follows similar principles. derpharmachemica.comresearchgate.netgoogle.com For instance, proguanil can be synthesized by reacting p-chlorophenylcyanoguanidine with isopropylamine (B41738) in the presence of copper sulfate (B86663) or by reacting isopropylcyanoguanidine with p-chloroaniline hydrochloride. google.com

Table 1: Synthetic Methods for 1-(Aryl)biguanides

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloroaniline hydrochloride, Cyanoguanidine | Reflux in mesitylene or water | This compound hydrochloride | |

| 2-Chloroaniline, Cyanoguanidine | Acetonitrile, TMSCl, Microwave irradiation (130 °C) | This compound hydrochloride | |

| p-Chloroaniline, Cyanoguanidine | Reflux in toluene with HCl | 1-(4-Chlorophenyl)biguanide | chemicalbook.com |

| p-Chlorophenyl dicyandiamide, Isopropylamine | Ethanol, Copper sulfate pentahydrate | Proguanil | google.com |

| Isopropylcyanoguanidine, p-Chloroaniline hydrochloride | Proguanil | google.com |

Derivatization Strategies and Functionalization Reactions

The biguanide moiety in this compound offers several sites for derivatization, allowing for the modification of its chemical properties. The multiple nitrogen atoms can act as nucleophiles or be protonated.

One common derivatization strategy involves N-alkylation or N-arylation. For example, copper-catalyzed cross-coupling reactions have been developed to arylate biguanide derivatives with aryl iodides and bromides under mild conditions. researchgate.net This method is tolerant of various functional groups on the aryl halide. researchgate.net

Another approach involves reacting the biguanide with reagents that target the amino or imino groups. For instance, proguanil has been derivatized with sodium benzoxazole-2-sulphonate under alkaline conditions to form a fluorescent derivative, which is useful for analytical purposes. ajol.info This reaction proceeds rapidly at 60°C in methanol (B129727). ajol.info

Furthermore, the synthesis of analogs with different substituents on the phenyl ring or the alkyl chain provides a route to a wide range of derivatives. Studies have shown that modifying the alkyl chain length in proguanil derivatives can significantly impact their biological activity. mdpi.com

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is largely dictated by the properties of the biguanide group. Biguanides are strong bases due to the delocalization of the positive charge in their protonated form across the nitrogen atoms. cdnsciencepub.comresearchgate.net They can be mono- or di-protonated, with protonation occurring on the imino nitrogens. researchgate.net

The biguanide structure is prone to hydrolysis, especially in acidic or basic solutions, which can lead to the formation of urea (B33335) and ammonia. wikipedia.org The presence of the chlorophenyl group can influence the electronic properties and reactivity of the biguanide moiety.

Biguanides can also act as bidentate ligands, coordinating with various metal ions through the two imino-like nitrogen atoms to form stable six-membered rings. cdnsciencepub.comacs.org This chelating ability has led to the synthesis of numerous metal complexes with biguanide derivatives. researchgate.netresearchgate.net

Role of this compound as a Precursor in Heterocycle Synthesis

Biguanides, including this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govcdnsciencepub.com The most common application is in the synthesis of 1,3,5-triazines. cdnsciencepub.com

The formation of 2,4-diamino-1,3,5-triazines can be achieved through the condensation of a biguanide with esters or acetone. cdnsciencepub.comscholaris.ca This reaction involves the cyclization of the biguanide with the carbonyl compound.

Additionally, biguanides can be used to synthesize other heterocyclic systems like pyrimidines and benzo[f]quinazolines. nih.gov The reaction of ortho-substituted anilines with cyanoguanidine can lead to cyclization and the formation of guanidino-heterocycles, which can be considered "biguanide-like" structures and can serve as intermediates for further synthesis. nih.gov The specific reactivity of this compound in these cyclization reactions would be influenced by the steric and electronic effects of the ortho-chloro substituent. The synthesis of pyrazole-fused heterocycles has also been reported using precursors derived from related chlorophenyl-substituted compounds. semanticscholar.org

Structural Elucidation and Electronic Structure Analysis of 1 2 Chlorophenyl Biguanide

Tautomerism and Isomerism of Biguanide (B1667054) Systems

The biguanide moiety is characterized by a conjugated system of nitrogen and carbon atoms, which gives rise to multiple tautomeric and isomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For biguanide systems, this primarily involves amino-imino tautomerism.

Studies have shown that biguanides can exist in several tautomeric forms due to electron delocalization. researchgate.net Historically, the structure was often depicted in a diketone-like form, but X-ray diffraction and quantum chemical studies have confirmed that the most stable tautomer features a conjugated -C=N-C=N- system, with no hydrogen atom on the central nitrogen (N3). researchgate.net

In the case of 1-(2-chlorophenyl)biguanide, the principal tautomeric equilibrium involves the migration of a proton between the nitrogen atoms of the biguanide backbone. The most stable form is generally the one that maximizes conjugation and minimizes steric hindrance. Computational studies on similar biguanides like metformin (B114582) have identified two key tautomers that are energetically favored. acs.org

Possible Tautomeric and Isomeric Forms of this compound:

Prototropic Tautomers: Differ in the location of a proton on the five nitrogen atoms.

Geometric Isomers: E/Z configurations at the C2=N3 and C4=N5 double bonds.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations. The key rotational degrees of freedom include the bond between the 2-chlorophenyl ring and the biguanide nitrogen (C-N1) and the bonds within the biguanide chain itself.

The conformational preference is determined by a balance of several factors:

Steric Hindrance: The chlorine atom at the ortho position of the phenyl ring imposes significant steric constraints, likely forcing the phenyl ring to be non-coplanar with the biguanide moiety to minimize repulsive interactions.

Resonance Stabilization: A planar conformation of the biguanide backbone is favored to maximize π-electron delocalization. researchgate.net

Intramolecular Hydrogen Bonding: The potential for hydrogen bonds between N-H groups and other nitrogen atoms can stabilize specific conformations.

Computational studies on aryl biguanides suggest that the interplay between steric repulsion and resonance stabilization is crucial in determining the preferred conformation. nih.govplos.org For this compound, a twisted conformation around the C-N1 bond is expected, disrupting conjugation between the phenyl ring and the biguanide system but alleviating steric clash.

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. nih.goviu.edu An MD simulation of this compound would reveal the flexibility of the molecule, the most populated conformational states, and the dynamics of intramolecular hydrogen bonding. Such simulations provide insights into how the molecule might adapt its shape upon interacting with other molecules. mdpi.com

Electronic Structure Investigations: Electron Delocalization and Charge Distribution

The electronic structure of the biguanide group is characterized by extensive π-electron delocalization across the N-C-N-C-N backbone. researchgate.net This delocalization arises from the overlap of p-orbitals on the sp²-hybridized carbon and nitrogen atoms, creating a system analogous to a pseudo-aromatic ring. This feature is responsible for the planarity of the biguanide moiety and its unique chemical properties. researchgate.net

The delocalized electron system leads to a distribution of charge where the terminal amino groups are electron-rich, making the biguanide system a strong base. nih.gov Upon protonation, the positive charge is delocalized over the entire biguanide fragment, enhancing its stability.

The attachment of a 2-chlorophenyl group significantly influences this electronic distribution. The phenyl ring itself is a π-system, but its conjugation with the biguanide moiety is likely hindered by the steric effect of the ortho-chloro substituent, as discussed in the conformational analysis. The chlorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect (-I), which pulls electron density from the aromatic ring. This, in turn, can modulate the electronic properties of the attached biguanide group.

Molecular Electrostatic Potential (MESP) Surfaces

A Molecular Electrostatic Potential (MESP) surface is a visualization tool used to predict how a molecule will interact with other chemical species. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, a theoretical MESP surface would exhibit distinct features:

Negative Potential (Red/Yellow): The most electron-rich regions are expected around the nitrogen atoms, particularly the terminal imino and amino groups. These areas are nucleophilic and represent likely sites for protonation or coordination with metal cations. rsc.orgresearchgate.netrsc.org

Positive Potential (Blue): The most electron-poor regions are associated with the hydrogen atoms bonded to nitrogen (N-H). These sites are electrophilic and are capable of acting as hydrogen bond donors.

Aromatic Ring: The chlorophenyl ring would display a complex potential, with the electronegative chlorine atom creating a region of negative potential, while the ring protons would be slightly positive.

The MESP map provides a powerful visual guide to the molecule's reactivity, highlighting the areas most likely to engage in electrostatic interactions and hydrogen bonding. chemrxiv.org

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). researchgate.net

HOMO: For this compound, the HOMO is expected to be primarily located on the electron-rich, delocalized π-system of the biguanide moiety. This indicates that the biguanide part of the molecule is the primary center of nucleophilicity.

LUMO: The LUMO is likely distributed over the entire conjugated system, including contributions from the chlorophenyl ring. Its energy level indicates the molecule's ability to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.commdpi.com Conversely, a small energy gap suggests higher reactivity. nih.gov The HOMO-LUMO gap is a key factor in predicting the molecule's behavior in chemical reactions. nih.gov

Table 1: Theoretical Reactivity Descriptors from FMO Analysis

| Parameter | Definition | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity), localized on the biguanide moiety. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. A softer molecule is more reactive. |

Advanced Spectroscopic Characterization Techniques

¹H NMR Predictions:

Aromatic Protons: The four protons on the 2-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.8 ppm). Due to the ortho-substitution, they would exhibit a complex splitting pattern (multiplets).

N-H Protons: The protons on the nitrogen atoms would likely appear as broad signals due to quadrupole broadening and chemical exchange with the solvent. Their chemical shifts would be highly dependent on the solvent and concentration. In some cases, they may exchange too rapidly to be observed.

Integration: The relative areas under the peaks would correspond to the number of protons, with the aromatic region integrating to 4H and the N-H region integrating to 6H (if observable).

¹³C NMR Predictions:

Aromatic Carbons: Six signals would be expected for the chlorophenyl ring. The carbon attached to the chlorine atom (C-Cl) would be shifted downfield, while the carbon attached to the biguanide group (C-N) would also be distinct.

Biguanide Carbons: The two carbon atoms within the biguanide core (-N=C(N)-N=C(N)-) would appear in the range of δ 155-165 ppm, characteristic of guanidinium-type carbons. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 7.0 - 7.8 | 120 - 140 | Complex multiplet patterns expected for ¹H signals. researchgate.net |

| Aromatic C-Cl | - | 130 - 135 | Chemical shift influenced by the electronegativity of chlorine. |

| Aromatic C-N | - | 145 - 150 | Quaternary carbon, shifted downfield by nitrogen attachment. |

| Biguanide N-H | Variable (broad) | - | Shift and visibility are highly solvent-dependent. |

| Biguanide C=N | - | 155 - 165 | Characteristic region for biguanide carbons. researchgate.net |

Coordination Chemistry of 1 2 Chlorophenyl Biguanide and Its Metal Complexes

Ligand Properties and Chelation Mechanisms of Biguanide (B1667054) Moiety

The biguanide moiety, characterized by the formula HN(C(NH)NH2)2, is a versatile and potent ligand in coordination chemistry. wikipedia.org Its coordinating ability stems from the presence of multiple nitrogen atoms with lone pairs of electrons, making it an excellent N-donor ligand. mdpi.comgrafiati.com Biguanides are known to be strong bases and are typically used in their monoprotonated form in various applications. The electronic structure of the biguanide functional group, N-C(N)=N-C(N)=N, features an electron-rich π-conjugated system, which contributes to its strong binding affinity for metal ions. ksu.edu.tr

Biguanides act as bidentate ligands, forming stable chelate rings with metal ions. nih.govacs.org The chelation primarily occurs through the two imino nitrogen atoms, which have been identified as the most favorable coordination sites. nih.govgrafiati.com This bidentate coordination leads to the formation of a stable six-membered ring structure with the metal center. The stability of these complexes is enhanced by the chelate effect. nih.gov The protonation state of the biguanide can influence its coordination behavior. acs.org Deprotonation of the biguanide ligand can occur upon complexation, particularly with transition metals, leading to neutral or even anionic complexes. nih.gov

The general structure of a metal-biguanide complex involves the coordination of one or more biguanide ligands to a central metal ion. The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govasianpubs.orgrsc.org

Synthesis and Characterization of Metal-Biguanide Complexes

The synthesis of metal-biguanide complexes is generally achieved by reacting a salt of the desired metal with the biguanide ligand in a suitable solvent. asianpubs.org The reaction is often carried out by refluxing an aqueous or alcoholic solution containing the metal salt and the biguanide ligand. asianpubs.org The resulting metal complex often precipitates from the solution and can be isolated by filtration, followed by washing and drying. asianpubs.org

A variety of metal complexes with biguanide derivatives have been synthesized, including those with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govrsc.org For instance, complexes of Fe(III) and Co(III) with butyl biguanide have been prepared by refluxing aqueous solutions of the ligand and the corresponding metal salt. asianpubs.org Similarly, coordination compounds of Cu(II), Ni(II), Co(II), and Zn(II) with metformin (B114582) have been synthesized and characterized. rsc.org

The characterization of these metal-biguanide complexes is performed using a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the biguanide ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum of the complex compared to the free ligand provide evidence of coordination. asianpubs.orgresearchgate.net The appearance of new bands at lower frequencies can be attributed to the M-N bond vibrations. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the complex and the electronic transitions within the d-orbitals of the metal ion. asianpubs.orgrsc.org

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic properties of the complex, which can indicate the oxidation state and spin state of the central metal ion. asianpubs.org For example, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes. asianpubs.org

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, which helps in confirming their stoichiometry. asianpubs.org

Diverse Coordination Modes of 1-(2-Chlorophenyl)biguanide Ligands

While specific studies on the coordination modes of this compound are limited, the general coordination behavior of the biguanide moiety is well-established. Biguanides predominantly act as bidentate N,N'-donors, chelating to a metal center through the imine nitrogen atoms. grafiati.comnih.gov This results in the formation of a stable six-membered chelate ring.

However, variations in coordination modes can occur, influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, the biguanide ligand can be deprotonated, leading to different charge balances and potentially different coordination geometries. nih.gov

Bridging coordination modes, where a single biguanide ligand coordinates to two or more metal centers, are also possible, though less common. Such bridging would be denoted using the μ symbol. libretexts.org The hapticity of the ligand, indicating the number of atoms involved in bonding to the metal, is another important aspect of its coordination. libretexts.org For biguanides, the most common hapticity is η2, corresponding to the bidentate chelation.

The presence of the 2-chlorophenyl substituent on the biguanide backbone can introduce steric and electronic effects that may influence its coordination behavior compared to unsubstituted or other substituted biguanides. The steric bulk of the chlorophenyl group could potentially affect the arrangement of ligands around the metal center. Electronically, the chloro group is electron-withdrawing, which might modulate the basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond.

Stability and Reactivity of Metal Complexes

Metal complexes of biguanides generally exhibit high stability, which is attributed to the strong chelation effect of the bidentate biguanide ligand. nih.gov The formation of a six-membered chelate ring with the metal ion contributes significantly to the thermodynamic stability of these complexes. nih.gov The stability of these complexes in physiological solutions has been noted, suggesting their potential for various applications. nih.gov

The reactivity of these complexes is influenced by the nature of both the metal ion and the biguanide ligand. The metal center can undergo redox reactions, and the coordinated biguanide ligand can also participate in chemical transformations. For instance, the reactivity of iridium(III) complexes with biguanide ligands towards L-cysteine has been studied, suggesting a mechanism of action that may involve the intracellular release of the biguanide ligand. acs.org

The stability and reactivity of these complexes can be tuned by modifying the substituents on the biguanide framework. For example, the introduction of different functional groups on the phenyl ring of a phenylbiguanide (B94773) can alter the electronic properties of the ligand and thus the stability and reactivity of its metal complexes.

Investigation of Specific Metal Ion Interactions (e.g., Transition Metals, Lanthanides)

The interaction of biguanide derivatives with a wide range of metal ions has been investigated, with a particular focus on transition metals due to their diverse coordination chemistry and potential applications.

Transition Metals: Biguanides readily form complexes with virtually all transition metals. grafiati.comnih.gov Extensive studies have been conducted on the complexes of copper(II), nickel(II), cobalt(II), and zinc(II) with various biguanide ligands. nih.govrsc.org These complexes often exhibit well-defined geometries, such as square planar for Ni(II) and Cu(II) complexes and octahedral for Co(III) complexes. nih.govasianpubs.org The formation of complexes with iron(III), palladium(II), and chromium(III) has also been reported. asianpubs.orgresearchgate.netshd-pub.org.rs The interaction of biguanides with copper has been a subject of particular interest, with studies showing that biguanides can chelate Cu(II) ions. wikipedia.orgnih.gov

Lanthanides: There is also evidence of biguanide derivatives forming complexes with lanthanide ions. For example, the synthesis and characterization of complexes of lanthanum(III) with 1-(m-chlorophenyl)-biguanide have been reported. researchgate.netresearchgate.net These studies suggest that biguanides can also act as effective ligands for f-block elements. The interaction often involves the formation of heterometallic complexes containing both a lanthanide and a transition metal. researchgate.netresearchgate.net

The interaction of biguanides with metal ions is not limited to exogenously added metals. It has been proposed that biguanides can interact with endogenous metals within biological systems, which may be linked to their mechanism of action. nih.govresearchgate.net

Computational Studies on Coordination Sites and Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the coordination chemistry of biguanides and their metal complexes. grafiati.comacs.orgmdpi.com These studies provide valuable insights into the electronic structure, preferred coordination sites, and the nature of metal-ligand interactions.

Coordination Sites: Quantum-chemical calculations have been used to identify the most favorable coordination sites on the biguanide molecule. grafiati.com These studies have confirmed that the imine nitrogen atoms are the preferred sites for metal coordination due to factors such as interatomic bond lengths, atomic charges, and molecular electrostatic potentials. grafiati.com

Studies have also investigated the electronic delocalization within the biguanide moiety and how it is affected by protonation and complexation. acs.orgacs.org The planarity of the biguanide backbone can be influenced by coordination, with torsion angles between the two guanidinium (B1211019) units being observed. acs.org

While specific computational studies on this compound are not widely available, the general principles derived from studies on other biguanide derivatives can be applied. The presence of the chloro-substituent would be expected to influence the electronic properties of the ligand, which could be modeled using computational methods to predict its effect on metal-ligand interactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. niscpr.res.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For biguanide (B1667054) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d), are employed to determine optimized molecular geometries, vibrational frequencies, and various molecular properties. ipp.pt

Key molecular properties derived from DFT calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. niscpr.res.inscience.gov The energy gap between HOMO and LUMO is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. niscpr.res.in

In studies of related compounds like chlorhexidine, which consists of two p-chlorophenyl biguanide units, DFT has been used to calculate frontier orbital energies and Gibbs free energy (ΔG) to determine the most stable conformations. ipp.pt Such analyses reveal that the HOMO is often localized on the chloroaniline portion of the molecule, while orbitals with slightly lower energy (e.g., HOMO-1) show significant contributions from the biguanide moiety. ipp.pt These calculations are also used to derive reactivity descriptors like the global electrophilicity index, which can classify a molecule as a strong or weak electrophile. science.gov

Table 1: Representative Molecular Properties Calculated via DFT for Biguanide Derivatives This table presents typical parameters obtained from DFT studies on related biguanide structures, illustrating the type of data generated for 1-(2-Chlorophenyl)biguanide.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and polarizability. niscpr.res.in |

| Gibbs Free Energy (ΔG) | Thermodynamic potential measuring the maximum reversible work. | Used to compare the stability of different conformers or tautomers. ipp.pt |

| Global Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge. | Quantifies the electrophilic nature of the molecule. science.gov |

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. rsc.org These studies provide a fundamental understanding of the electronic structure and stability of molecules. For the biguanide class of compounds, ab initio and DFT studies have been crucial in resolving ambiguities about their structural representation. acs.orgresearchgate.net

Research has shown that the biguanide moiety can exist in multiple tautomeric forms due to electron delocalization and proton shifts. researchgate.net Ab initio calculations have demonstrated that the commonly depicted structure of biguanides is often not the most stable one, with the correct tautomer being more stable by approximately 10 kcal·mol⁻¹. researchgate.net These computational investigations help identify the most stable tautomer by comparing the energies of all possible forms, which is essential for correctly identifying the pharmacophoric features that govern a drug's mechanism of action. acs.orgresearchgate.net The studies encompass analyses of electron delocalization, hydrogen shifts (1,3-H and 1,5-H shifts), and conformational searches to locate the global minimum energy structure. acs.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org These mathematical models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization. wikipedia.orgmdpi.com A QSAR model typically takes the form of an equation: Activity = f(descriptors) + error, where the descriptors are numerical representations of the physicochemical properties or structural features of the molecules. wikipedia.org

For biguanide derivatives and their isosteres, QSAR studies have been successfully applied to model their antimicrobial activity. researchgate.net In these studies, molecular descriptors such as lipophilicity (expressed as the octanol/water partition coefficient, log P), molecular weight, and indicators of basicity are calculated. researchgate.net The analysis often reveals a parabolic relationship between lipophilicity and antimicrobial activity, indicating that there is an optimal lipophilicity for maximum effect. researchgate.net For instance, a log P optimum around 5.5 has been identified for some series of antimicrobial biguanides. researchgate.net

The development of a QSAR model involves several steps, including data collection, calculation of descriptors, model building using statistical methods like multiple linear regression (MLR), and rigorous validation to ensure its predictive power. jocpr.comnih.gov

Table 2: Example of a QSAR Model for Antimicrobial Biguanides This table illustrates the general form of a QSAR equation derived from studies on antimicrobial agents containing biguanide structures.

| Model Equation | Descriptor | Interpretation |

|---|---|---|

| log(1/MIC) = c₀ + c₁ (log P) - c₂ (log P)² + c₃ (I) | log(1/MIC) | The biological activity, where MIC is the Minimum Inhibitory Concentration. |

| log P | A measure of the compound's lipophilicity. The parabolic term (log P)² indicates an optimal value. researchgate.net | |

| I | An indicator variable, for example, accounting for the presence of a basic nitrogen atom required for activity. researchgate.net |

Note: c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Prediction of Coordination Indicators and Reactivity Parameters

Theoretical calculations are instrumental in predicting how this compound might interact with other molecules, particularly metal ions. The five nitrogen atoms in the biguanide structure are all potential coordination sites due to their lone pairs of electrons. grafiati.com Quantum-chemical studies help identify the most likely sites for metal complexation by analyzing coordination indicators. grafiati.com

These indicators include:

Atomic Charges: Calculating the partial charge on each atom helps identify the most electronegative atoms, which are favorable sites for coordination with positively charged metal ions.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution around the molecule, highlighting regions of negative potential (electron-rich) that are susceptible to electrophilic attack or metal binding. acs.orgresearchgate.net

Frontier Orbitals: The shape and localization of the HOMO can indicate the most probable site for electrophilic attack and coordination. ipp.pt

Interatomic Bond Lengths: Changes in bond lengths upon complexation can provide evidence of coordination. grafiati.com

For biguanide ligands, theoretical results consistently reveal that the imine (=NH) nitrogen atoms are the most favorable coordination sites. grafiati.com Furthermore, electronic structure analysis of protonated biguanides suggests the presence of a divalent N(I) character at the central nitrogen, which can be stabilized through complexation with metals like ZnCl₂. researchgate.net Reactivity parameters such as the HOMO-LUMO gap, chemical potential, and hardness are also calculated to provide a quantitative measure of the molecule's reactivity profile. niscpr.res.inscience.gov

Theoretical Analysis of Protonation and Deprotonation Processes

Biguanides are known for their high basicity, a property that is fundamental to their biological action and is extensively studied using theoretical methods. researchgate.net Computational analysis, particularly using DFT with a solvent model, allows for the investigation of protonation and deprotonation equilibria. researchgate.net These studies can predict the acid dissociation constants (pKa) associated with the various protonated forms of the molecule. researchgate.netresearchgate.net

Theoretical calculations have confirmed the extreme basicity of biguanide drugs, with some studies showing that their pKa values are significantly higher than previously reported in the literature. researchgate.net This means that the monoprotonated form of biguanides like 1-phenylbiguanide is expected to be the dominant species over a very broad pH range. researchgate.net

The analysis involves:

Identifying all possible tautomers of the neutral, monoprotonated, and diprotonated species. researchgate.net

Calculating the Gibbs free energy of each tautomer to determine the most stable structure in each protonation state. ipp.pt

Using thermodynamic cycles and continuum solvation models to calculate the pKa values. researchgate.netresearchgate.net

These theoretical investigations have shown that protonation can significantly alter the electronic structure of the biguanide moiety, for example, by breaking intramolecular hydrogen bonds. researchgate.net Understanding the protonation state is critical, as it dictates the charge of the molecule and its ability to interact with biological targets.

Catalytic Applications of 1 2 Chlorophenyl Biguanide and Its Derivatives

Biguanide-Mediated Organocatalysis

Biguanides, including derivatives of 1-(2-chlorophenyl)biguanide, are recognized for their strong basicity and ability to act as hydrogen-bond donors, making them effective organocatalysts. researchgate.nettaylorandfrancis.com Their superbasic nature is a direct result of their structure, which features two guanidine (B92328) units sharing a common nitrogen atom. researchgate.netcdnsciencepub.com This structural feature allows for significant resonance stabilization of the protonated form. researchgate.net The application of biguanides as organocatalysts has been noted in various organic reactions, such as the transesterification of vegetable oils. beilstein-journals.orgnih.gov

The catalytic activity of biguanides in their protonated state is attributed to their ability to form multiple hydrogen bonds, which can activate substrates and stabilize transition states. scholaris.ca The electronic density in biguanides is more localized upon protonation, which enhances their catalytic performance. scholaris.ca While the broader field of organocatalysis has seen explosive growth, the use of biguanide (B1667054) derivatives is an area with potential for further focused research to develop environmentally friendly synthetic methods. researchgate.netmdpi.combeilstein-journals.org

Metal-Biguanide Complex Catalysis in Organic Reactions

The ability of biguanides to act as bidentate ligands through their two "imine-like" nitrogen atoms allows them to form stable complexes with a variety of metal cations, a property first reported in the early 1960s. nih.govacs.org These metal-biguanide complexes have demonstrated significant catalytic activity in a range of organic reactions. cdnsciencepub.comgrafiati.com The chelation of the metal by the biguanide ligand often results in a stable six-membered ring, which is crucial for the catalytic performance. cdnsciencepub.com

The interaction between the biguanide ligand and the metal center can enhance the catalytic properties of the metal. grafiati.commdpi.com These complexes have been employed in various cross-coupling reactions, oxidations, reductions, and other transformations. researchgate.net The choice of metal and the specific structure of the biguanide ligand, including substituents on the phenyl ring, can be tailored to optimize the catalyst for a particular reaction. grafiati.com

A variety of transition metals, including but not limited to palladium (Pd), copper (Cu), nickel (Ni), iridium (Ir), and zinc (Zn), have been complexed with biguanide derivatives to create active catalysts. cdnsciencepub.comacs.orgacs.orgresearchgate.net For instance, iridium(III) complexes with biguanide ligands have been synthesized and characterized for their potential applications. acs.org Similarly, zinc complexes featuring biguanide derivatives have been explored for ring-opening polymerization reactions. acs.org

Table 1: Examples of Metal-Biguanide Complexes and Their Catalytic Applications

| Metal | Biguanide Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Metformin (B114582), Hexylbiguanide | Suzuki-Miyaura Coupling | cdnsciencepub.comscholaris.canih.gov |

| Palladium (Pd) | Biguanide derivatives | Heck and Ullmann Couplings | cdnsciencepub.com |

| Copper (Cu) | Biguanide derivatives | N-arylation of indoles and imidazoles | cdnsciencepub.com |

| Copper (Cu) | Biguanide derivatives | O-arylation of phenols | cdnsciencepub.com |

| Copper (Cu) | Biguanide hydrochloride derivatives | Arylation via C-N Cross-Coupling | rsc.org |

| Iridium (Ir) | Metformin, N-substituted biguanides | General organometallic catalysis | acs.org |

| Zinc (Zn) | Biguanide derivative | Ring-Opening Polymerization of Lactides | acs.org |

| Lanthanum (La) / Copper (Cu) | 1-(m-chlorophenyl)-biguanide | Heterometallic complexes | researchgate.net |

Specific Reaction Development (e.g., Cross-Coupling Reactions, Heterocycle Formation)

Derivatives of this compound have proven particularly useful as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction has been a major area of application for biguanide-ligated palladium catalysts. cdnsciencepub.comnih.gov For example, a system using metformin, a biguanide derivative, as a ligand for palladium acetate (B1210297) achieved a 95% yield in the Suzuki-Miyaura coupling in just 15 minutes in water. acs.org Another study highlighted the use of hexylbiguanide in a micellar system for the same reaction, achieving a 98% yield. cdnsciencepub.com The efficiency of these catalytic systems is often dependent on the palladium-to-ligand ratio, with a 1:1 ratio proving optimal in some cases. nih.govacs.org Biguanide-metal complexes have also been effectively used in other cross-coupling reactions such as the Heck and Ullmann reactions. cdnsciencepub.com An efficient copper-catalyzed cross-coupling of biguanide hydrochloride derivatives with aryl iodides and bromides has also been developed, tolerating a range of functional groups. rsc.org

Heterocycle Formation: Biguanides are valuable precursors for the synthesis of nitrogen-containing heterocycles, most notably 1,3,5-triazines. beilstein-journals.orgscholaris.camdpi.com The synthesis of 2,4-diamino-1,3,5-triazines can be achieved from the reaction of 1,1-dibromoalkenes and biguanides under mild, copper-catalyzed conditions. researchgate.net The ability of biguanides to participate in cyclization reactions makes them useful building blocks in organic synthesis. For instance, the reaction of ortho-substituted anilines with cyanoguanidine can lead to guanidino-heterocycles, which can be considered "biguanide-like" structures. nih.gov The formation of oxygen-containing heterocycles can be achieved through various catalytic methods, including oxa-Michael additions on α,β-unsaturated intermediates. beilstein-journals.orgorganic-chemistry.org

Catalyst Design and Performance Optimization

The design and optimization of catalysts based on the this compound scaffold are crucial for enhancing their performance. The versatility of the biguanide structure allows for functionalization at various positions, enabling the tuning of the catalyst's electronic and steric properties. scholaris.canih.gov

Strategies for catalyst optimization include:

Ligand Modification: The introduction of different substituents (e.g., alkyl, aryl) on the biguanide framework can influence the catalyst's solubility, stability, and activity. scholaris.ca For instance, adding apolar aryl or alkyl groups can impart lipophilic properties, allowing for the formation of micelles or π-stacking interactions. scholaris.ca

Support Immobilization: To improve recyclability and ease of separation, biguanide-metal complexes have been immobilized on various solid supports. nih.govacs.org Materials like mesoporous silica (B1680970) (SBA-15), carbon nanotubes, and fullerenes have been used for this purpose. cdnsciencepub.comscholaris.ca

Reaction Condition Optimization: The performance of a catalytic system is highly dependent on reaction parameters such as solvent, temperature, and catalyst loading. scholaris.ca The development of biguanide-based catalytic systems in green solvents like water has been a key focus to reduce environmental impact. scholaris.canih.gov

Computational Design: Modern approaches, including the use of Artificial Intelligence (AI) and Machine Learning (ML), are being explored to accelerate catalyst design and optimization by analyzing vast amounts of data from scientific literature. arxiv.org

The stability and reactivity of the catalyst are also influenced by the tautomeric form of the biguanide ligand and its protonation state. cdnsciencepub.comscholaris.ca Density functional theory (DFT) studies have been employed to understand the electronic structure and stability of different biguanide forms and their metal complexes. researchgate.netgrafiati.com

Recyclability and Sustainability in Catalytic Systems

A significant advantage of using this compound and its derivatives in catalysis is the potential for creating recyclable and sustainable systems. This aligns with the principles of green chemistry, aiming to reduce waste and improve atom economy. nih.gov

Micellar Catalysis: One approach to enhance recyclability, particularly in aqueous media, is through micellar catalysis. nih.govacs.org Amphiphilic biguanide derivatives, such as hexylbiguanide, can form micelles in water, creating a hydrophobic microenvironment where the reaction can occur. nih.govacs.org This not only allows for the reaction of water-insoluble substrates but also facilitates the recovery and reuse of the catalyst. A hexylbiguanide-palladium system was successfully recycled up to six times without a significant loss of activity. nih.govacs.org

Immobilization on Solid Supports: Immobilizing the biguanide-metal complex onto a solid support is a common strategy for catalyst recycling. researchgate.netmdpi.com

Magnetic Nanoparticles: A biguanide-palladium complex supported on magnetic Fe₃O₄ nanoparticles has been developed for the Suzuki reaction in aqueous media. researchgate.netmdpi.com This catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with high efficiency. mdpi.com

Mesoporous Silica: Biguanide-functionalized mesoporous silica (SBA-15) has been used as a support for palladium catalysts. taylorandfrancis.comscientific.net These materials exhibit excellent reactivity and recyclability in green media for reactions like the Suzuki-Miyaura coupling. scientific.net

Other Supports: Other materials, including chitosan, carbon nanotubes, and fullerenes, have also been employed as supports for biguanide-based catalysts, contributing to the development of more sustainable catalytic processes. cdnsciencepub.comscholaris.canih.gov

These strategies not only make the catalytic process more economical by allowing for the reuse of expensive metals like palladium but also minimize the contamination of the final product with metal residues. researchgate.netmdpi.com

Materials Science Applications of Biguanide Derivatives

Design and Synthesis of Novel Materials

The synthesis of biguanide (B1667054) derivatives, including those with a chlorophenyl substituent, is a key area of research for creating novel materials with tailored properties. The general approach often involves the reaction of an appropriate aniline (B41778) derivative with dicyandiamide. mdpi.comnih.gov For instance, 1-(2-chlorophenyl)biguanide hydrochloride can be synthesized by refluxing an ethanolic solution of 2-chloroaniline (B154045) hydrochloride with dicyandiamide. nih.gov Variations in this synthetic route, such as using microwave assistance or different solvents and catalysts, allow for the creation of a wide array of biguanide derivatives with diverse functionalities. cdnsciencepub.combeilstein-journals.orgnih.gov

The introduction of different substituents onto the biguanide scaffold significantly influences the properties of the resulting materials. For example, the presence of a chlorophenyl group can affect the electronic properties and steric hindrance of the molecule, which in turn dictates its behavior in larger material assemblies. nih.gov Researchers have successfully synthesized various aryl- and alkyl-substituted biguanides, demonstrating the versatility of this chemical platform for materials design. beilstein-journals.org

| Product/Intermediate | Starting Materials | Synthesis Method | Reference |

| This compound hydrochloride | 2-chloroaniline hydrochloride, dicyandiamide | Refluxing in ethanol | nih.gov |

| Phenylbiguanide (B94773) hydrochloride | Aniline, dicyandiamide | Not specified | mdpi.com |

| Aryl- and alkyl-biguanides | Various amines, dicyandiamide | Trimethylsilyl (B98337) chloride activation in acetonitrile | beilstein-journals.org |

| o-tolyl polyether biguanide | o-tolyl biguanide hydrochloride, polyether amine T403 | Reaction in N,N-dimethyl acetamide (B32628) at 150°C | nih.gov |

Integration of Biguanide Moieties into Functional Materials

The unique chemical properties of biguanides make them attractive for integration into a variety of functional materials. Their ability to chelate metals is a particularly important feature. grafiati.comnih.gov This has been exploited in the development of metal-biguanide complexes with applications in catalysis and as antimicrobial agents. grafiati.comacs.org For example, biguanide ligands can form stable complexes with transition metals like copper, nickel, cobalt, and iridium. grafiati.comacs.orgresearchgate.netresearchgate.net

Biguanide moieties have also been incorporated into polymers and other macromolecular structures. This can be achieved by synthesizing monomers containing a biguanide group, which are then polymerized. frontiersin.org For instance, biguanide-functionalized poly(3,4-ethylenedioxythiophene) has been created, resulting in an electroactive material with potential applications in coatings. frontiersin.org Another approach involves grafting biguanide derivatives onto existing material surfaces, such as carbon nanotubes or silica (B1680970), to impart specific functionalities. nih.gov

The integration of biguanides can confer desirable properties to the host material. For example, guanidine-functionalized polymers have demonstrated effective antibacterial activities, suggesting a promising avenue for creating functional materials for hygiene and medical applications. nih.gov The branched structure of some polyether biguanides can lead to a high local density of functional groups, enhancing their interaction with surfaces. nih.gov

Interaction with Quantum Dots and Photoluminescence Modulation

Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties that are highly sensitive to their surface chemistry. rsc.orgresearchgate.nethoriba.com The interaction of biguanide derivatives with QDs can significantly modulate their photoluminescence (PL). Biguanides are known to be strong chelating ligands that can bind to metal ions on the surface of QDs, such as cadmium in CdTe QDs. rsc.org

This interaction can lead to a phenomenon known as "antiquenching," where the PL of the QDs is enhanced. rsc.org The proposed mechanism involves the passivation of surface trap states on the QDs by the biguanide molecules. These surface defects act as non-radiative recombination centers, and by binding to them, the biguanide can suppress these non-radiative pathways, thereby increasing the luminescence quantum yield. rsc.org The amino groups present in biguanides are thought to play a crucial role in this surface passivation. rsc.org

Research has shown that the addition of biguanide derivatives can lead to a marked enhancement in the PL intensity of CdTe QDs. rsc.org This effect is dependent on the concentration of the biguanide and the size of the QDs. The ability to tune the photoluminescence of QDs through interaction with specific molecules like this compound opens up possibilities for the development of novel sensors and imaging agents. rsc.orgrsc.org

| Quantum Dot System | Interacting Molecule | Observed Effect | Potential Application |

| CdTe QDs | Biguanide derivatives | Photoluminescence enhancement (antiquenching) | Sensors, Bioimaging |

| Ag-In-Ga-S (AIGS) QDs | ZnX2 ligand | Enhanced photoluminescence quantum yield | Luminescent displays |

Influence on Structure-Activity Relationships (SAR) in Materials Design

The systematic study of how the chemical structure of biguanide derivatives relates to their activity is crucial for the rational design of new materials. Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and evaluating how changes in their structure affect their properties and performance. nih.gov

In the context of materials science, SAR studies on biguanide derivatives have provided valuable insights. For example, research on biguanide analogs has shown that the nature and position of substituents on the phenyl ring significantly impact their biological and chemical activities. nih.gov Specifically, the introduction of an ortho-chloro substituent, as in this compound, has been shown to lead to potent biological effects in certain contexts. nih.gov

These SAR studies are not limited to biological applications but extend to the design of materials with specific physical and chemical properties. For instance, the choice of substituents on the biguanide scaffold can influence the formation of supramolecular assemblies, the efficiency of metal chelation, and the interaction with other molecules or surfaces. cdnsciencepub.com By understanding these relationships, scientists can tailor the structure of biguanide derivatives to create materials with optimized performance for applications ranging from catalysis to optoelectronics. researchgate.netdoi.org

In Vitro Biological Activities and Mechanistic Studies

Receptor Modulation and Neurotransmission Studies (e.g., 5-HT3 Receptor)

1-(3-Chlorophenyl)biguanide (m-CPBG) is a significant pharmacological tool primarily recognized for its potent agonist activity at the serotonin (B10506) 5-HT3 receptor. caymanchem.comresearchgate.net In vitro studies have been crucial in characterizing its receptor binding profile, functional effects, and its influence on various neurotransmitter systems.

Interaction with 5-HT3 Receptors

m-CPBG demonstrates a high affinity and selectivity for the 5-HT3 receptor, which is the only ligand-gated ion channel in the serotonin receptor family. caymanchem.commdpi.com Activation of these cation-selective channels leads to rapid membrane depolarization. nih.gov

Receptor Binding and Functional Potency: Research has established that m-CPBG binds with high affinity to 5-HT3 receptors. Competitive binding assays show its potent ability to displace radiolabeled ligands. mdpi.com Functionally, it acts as a powerful agonist. In studies using isolated rat vagus nerve preparations, m-CPBG induced membrane depolarization with a potency approximately ten times greater than that of serotonin itself. mdpi.com This effect was effectively blocked by the selective 5-HT3 receptor antagonist, ondansetron. caymanchem.commdpi.com

Table 1: Receptor Binding and Functional Potency of 1-(3-Chlorophenyl)biguanide (m-CPBG)

| Parameter | Receptor/Assay | Value | Species | Source |

|---|---|---|---|---|

| Ki | 5-HT3 | 0.002 µM (2 nM) | - | caymanchem.com |

| IC50 | [3H]GR67330 Binding | 1.5 nM | Rat | mdpi.com |

| EC50 | Vagus Nerve Depolarization | 0.05 µM | Rat | caymanchem.commdpi.com |

| EC50 | Inositol Phosphate Formation | 4.2 µM | Rat | caymanchem.com |

| Ki | 5-HT1A | >10 µM | - | caymanchem.com |

| Ki | 5-HT2 | >10 µM | - | caymanchem.com |

Modulation of Neurotransmitter Systems

The activity of m-CPBG is not entirely exclusive to the 5-HT3 receptor, and its effects on other neurotransmitter systems have been investigated. These interactions are often secondary to 5-HT3 receptor activation or, in some cases, due to direct off-target effects.

Dopaminergic System Interaction: While m-CPBG is highly selective for 5-HT3 receptors over other serotonin receptor subtypes, it has been shown to interact directly with the dopamine (B1211576) transporter (DAT). caymanchem.commdpi.com Studies on rat brain synaptosomes revealed that m-CPBG inhibits the binding of DAT-specific radioligands and also inhibits the uptake of dopamine. nih.gov This interaction occurs at concentrations higher than those required for 5-HT3 receptor activation but suggests that some of the compound's observed effects on dopamine release may be partly due to its activity at the transporter, not solely through 5-HT3 receptor agonism. nih.gov

Table 2: Interaction of 1-(3-Chlorophenyl)biguanide (m-CPBG) with the Dopamine Transporter (DAT) in Rat Brain Synaptosomes

| Brain Region | Binding Affinity (IC50 vs [3H]GBR-12935) | Dopamine Uptake Inhibition (IC50) | Source |

|---|---|---|---|

| Caudate Putamen | High: 0.4 µM, Low: 34.8 µM | 5.1 µM | caymanchem.comnih.gov |

| Nucleus Accumbens | High: 2.0 µM, Low: 52.7 µM | 6.5 µM | nih.gov |

Advanced Analytical Methodologies for 1 2 Chlorophenyl Biguanide Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 1-(2-Chlorophenyl)biguanide, offering high resolution and sensitivity for both purity assessment and quantification. Reversed-phase HPLC is the most common modality used for this purpose.

A typical HPLC method for this compound involves a C18 column, which provides a non-polar stationary phase that effectively retains the compound. The mobile phase is often a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. Ion-pairing agents, such as perchlorate (B79767), can be added to the mobile phase to enhance the retention and improve the peak shape of the basic biguanide (B1667054) molecule. researchgate.net

Detection is commonly achieved using a UV detector, as the chlorophenyl group in the molecule imparts significant UV absorbance. A wavelength of around 254 nm is frequently employed for the detection of related chlorophenylbiguanide compounds. researchgate.net The method's performance is validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. iosrphr.org

For the quantification of this compound in complex samples like plasma or urine, the development of a sensitive HPLC method is crucial. Research on analogous compounds like 4-chlorophenylbiguanide (B1200820) has demonstrated the linearity of calibration plots over specific concentration ranges, with high correlation coefficients (r > 0.99) indicating a strong relationship between detector response and concentration. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the method's sensitivity. iosrphr.orgwisdomlib.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., with ammonium (B1175870) formate (B1220265) or perchlorate as an ion-pairing agent), pH adjusted |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

This table presents a generalized set of HPLC conditions based on methods for structurally similar compounds. Actual parameters may need to be optimized for specific analytical needs.

Spectrophotometric Methods for Characterization

UV-Visible spectrophotometry is a valuable and accessible tool for the characterization of this compound. This technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being proportional to the concentration.

The UV spectrum of this compound is characterized by one or more absorption maxima (λmax), which are specific to its chemical structure. For related biguanide derivatives, the maximum absorbance is often observed in the range of 230-260 nm. mdpi.comresearchgate.net For instance, studies on metformin (B114582), another biguanide, have utilized a λmax of 234 nm for quantification. nih.gov The presence of the chlorophenyl group is expected to influence the exact position of the λmax.

Spectrophotometric methods can be employed for the quantitative analysis of the pure compound or in simple formulations. nih.govsemanticscholar.org The development of such a method involves recording the UV spectrum to determine the λmax and then constructing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. mdpi.com

Table 2: Expected Spectrophotometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Solvent | Methanol or Water |

| λmax (Maximum Absorbance) | Approximately 230 - 260 nm |

| Molar Absorptivity (ε) | Dependent on the specific λmax and solvent used |

The expected λmax is an estimation based on data for similar biguanide structures. Experimental verification is necessary for precise characterization.

Sample Preparation Techniques for Research Analysis (e.g., Solid Phase Extraction)

The analysis of this compound in complex biological or environmental samples often requires a preliminary sample preparation step to remove interfering substances and concentrate the analyte. tandfonline.com Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. tandfonline.commdpi.com

SPE utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively adsorb the analyte from the sample matrix. nih.gov For a basic compound like this compound, a cation-exchange or a reversed-phase (e.g., C8 or C18) sorbent can be employed. mdpi.com

The general steps of an SPE procedure are as follows:

Conditioning: The sorbent is prepared by passing a suitable solvent (e.g., methanol) followed by water or a buffer. mdpi.com

Loading: The sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the sorbent bed where the analyte is retained.

Washing: Interfering components are removed by washing the sorbent with a solvent that does not elute the analyte of interest. mdpi.com

Elution: The purified this compound is recovered from the sorbent using a strong elution solvent. mdpi.com

The choice of sorbent, wash solvents, and elution solvent is critical for achieving high recovery and purity of the analyte. mdpi.com For instance, in the analysis of other biguanides from plasma, a C8 SPE column with methanol as the elution solvent has been shown to provide high extraction recoveries. mdpi.com Another advanced approach is online SPE, where the extraction process is directly coupled with the HPLC system, offering automation and high throughput. tandfonline.comrsc.org

Table 3: General Protocol for Solid Phase Extraction of this compound

| Step | Procedure |

|---|---|

| Sorbent Selection | Reversed-phase (C8, C18) or Cation-exchange |

| Conditioning | 1. Methanol 2. Water/Buffer | | Sample Loading | Diluted sample (e.g., plasma, urine) applied to the sorbent | | Washing | Water or a weak organic solvent mixture to remove matrix interferences | | Elution | Methanol or an acidified organic solvent to recover the analyte |

This table outlines a general SPE protocol. Specific volumes and solvent compositions must be optimized for the particular sample matrix and analytical requirements.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Routes

The synthesis of unsymmetrical aryl biguanides, such as 1-(2-Chlorophenyl)biguanide, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Current prominent synthetic routes for biguanides include the reaction of anilinium chlorides with dicyandiamide or sodium dicyanamide (B8802431). cdnsciencepub.comresearchgate.net While effective, these methods can sometimes require harsh conditions and may not be suitable for a wide range of substrates with sensitive functional groups.

Future research should focus on the following areas:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. scholaris.ca A systematic investigation into the microwave-assisted synthesis of this compound could lead to the development of a rapid and energy-efficient protocol.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale and industrial production.

Catalytic C-N Cross-Coupling Reactions: The use of transition metal catalysts for the formation of C-N bonds is a powerful tool in modern organic synthesis. Exploring novel catalytic systems for the direct coupling of 2-chloroaniline (B154045) derivatives with a biguanide (B1667054) synthon could provide a more direct and atom-economical route to the target molecule.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, recyclable catalysts, and minimizing waste generation. The development of a truly "green" synthesis for this compound would be a significant contribution to sustainable chemistry.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction parameters (temperature, time, power) |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization of flow conditions |

| Catalytic C-N Cross-Coupling | High efficiency and functional group tolerance | Development of novel and robust catalyst systems |

| Green Chemistry | Reduced environmental impact | Use of bio-based solvents and renewable starting materials |

Deeper Mechanistic Insights into Chemical and Biological Activities

While biguanides are known for their biological activities, the precise mechanisms of action, particularly for specific derivatives like this compound, remain an area ripe for investigation. The presence of the ortho-chlorophenyl group is expected to significantly influence its electronic properties and steric hindrance, thereby affecting its biological interactions.

Future research should aim to:

Elucidate Antimicrobial and Antiviral Mechanisms: Aryl biguanides have reported antimicrobial and antiviral activities. acs.org Detailed mechanistic studies, including transcriptomics, proteomics, and metabolomics, could reveal the specific cellular pathways targeted by this compound in various pathogens.

Investigate Anticancer Potential: Structural modifications of the aryl biguanide scaffold have led to the development of potent antitumor agents that target the tumor microenvironment. mdpi.comresearchgate.netnih.gov Given that an o-chlorophenyl derivative of a biguanide analog showed potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation, as well as selective cytotoxicity under glucose deprivation, a thorough investigation into the anticancer properties of this compound is warranted. nih.gov

Probe Interactions with Biomolecular Targets: Utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide atomic-level insights into how this compound interacts with its biological targets, such as enzymes or receptors.

Innovations in Biguanide-Based Catalysis

The electron-rich nature of the biguanide moiety makes it an excellent ligand for coordinating with metal centers, opening up possibilities for its use in catalysis. scholaris.ca The unique electronic and steric properties imparted by the 2-chlorophenyl group could lead to novel catalytic activities.

Future research in this area should explore:

Development of Novel Organometallic Catalysts: Synthesizing and characterizing transition metal complexes of this compound could lead to the discovery of new catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. mdpi.commdpi.comnih.govresearchgate.net The steric bulk of the ortho-chloro substituent could influence the selectivity of these catalysts.

Application in Asymmetric Catalysis: The development of chiral derivatives of this compound could pave the way for their use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

Heterogenization of Catalysts: Immobilizing this compound-based catalysts on solid supports would facilitate their recovery and reuse, making the catalytic processes more economical and environmentally friendly.

Advanced Material Science Applications

The incorporation of biguanide units into polymeric structures has led to the development of materials with interesting properties and applications. rsc.org The specific properties of this compound could be harnessed to create novel materials with tailored functionalities.

Future research directions include:

Synthesis of Biguanide-Containing Polymers: The polymerization of monomers functionalized with this compound could lead to the creation of new polymers. These materials could exhibit unique properties such as enhanced thermal stability, conductivity, or antimicrobial activity. asm.org

Development of Functional Coatings and Films: Polymers incorporating this compound could be used to develop functional coatings with antimicrobial or antifouling properties for various surfaces, including medical devices and marine equipment.

Exploration of Self-Assembling Systems: The amphiphilic nature that can be imparted to biguanide derivatives suggests the potential for this compound to be a component of self-assembling systems, such as micelles or vesicles, which could have applications in drug delivery or nanotechnology. scholaris.ca The design of hyperbranched polymeric biguanides has been shown to enhance antibacterial properties. mdpi.comresearchgate.net

Synergistic Effects in Coordination Chemistry

The coordination of biguanides with metal ions can lead to complexes with enhanced or novel biological and chemical properties. nih.gov The concept of synergism, where the combined effect of the ligand and the metal is greater than the sum of their individual effects, is a key area for future exploration.

Prospective research in this domain should focus on:

Synthesis and Characterization of Novel Metal Complexes: A systematic study of the coordination of this compound with a wide range of transition metals and lanthanides is needed. researchgate.net The resulting complexes should be thoroughly characterized to understand their structural, electronic, and magnetic properties.

Investigation of Synergistic Biological Activity: The metal complexes of this compound should be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov It is hypothesized that the coordination to a metal center could enhance the bioavailability and efficacy of the biguanide ligand. researchgate.net

Exploration of Synergistic Catalytic Effects: In the realm of catalysis, the combination of this compound as a ligand and a metal center could lead to catalysts with superior activity, selectivity, and stability compared to catalysts with more conventional ligands.

| Research Area | Key Objectives | Potential Impact |

| Exploration of Undiscovered Synthetic Routes | Develop efficient, sustainable, and scalable syntheses. | Facilitate broader access to this compound for further research and potential applications. |

| Deeper Mechanistic Insights | Elucidate the mechanisms of chemical and biological activities. | Enable the rational design of more potent and selective derivatives for therapeutic use. |

| Innovations in Biguanide-Based Catalysis | Create novel and efficient catalysts for organic synthesis. | Advance the field of catalysis with new tools for chemical transformations. |

| Advanced Material Science Applications | Develop new polymers and materials with unique properties. | Lead to the creation of functional materials for a variety of technological applications. |

| Synergistic Effects in Coordination Chemistry | Discover enhanced biological and catalytic activities in metal complexes. | Open up new possibilities for the development of metallodrugs and advanced catalysts. |

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Chlorophenyl)biguanide in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound exhibits skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) based on structural analogs like 1-(2-chlorophenyl)piperazine hydrochloride .

- Handling : Use fume hoods to minimize inhalation risks, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid dust generation during weighing .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous solutions to prevent exothermic reactions .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Methodological Answer:

- Biguanide Ligand Synthesis : React 2-chloroaniline with cyanoguanidine under acidic conditions (e.g., HCl catalysis) at 80–100°C for 12–24 hours. Yields range from 60–75% depending on stoichiometry .

- Alternative Routes : Use sulfonyl chloride intermediates (e.g., 2-chloroethanesulfonyl chloride) for selective N-alkylation, followed by deprotection .

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can researchers validate the structural integrity of synthesized this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : -NMR (DMSO-d6): δ 7.45–7.55 (m, aromatic H), 6.80–7.10 (NH broad singlet). -NMR confirms guanidine carbons at δ 157–160 ppm .

- XRD : Single-crystal X-ray diffraction reveals planar biguanide moieties and dihedral angles (e.g., 12–15° between chlorophenyl and guanidine groups) .